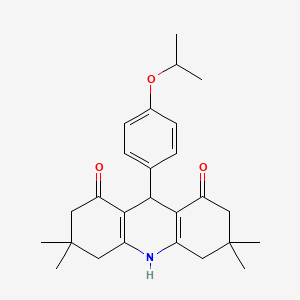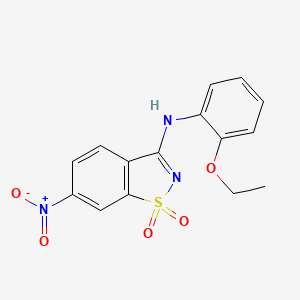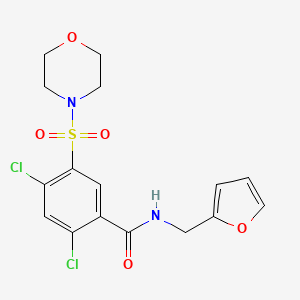![molecular formula C22H24ClN3OS B11536022 (4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11536022.png)
(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of aromatic rings, a spiro junction, and a thione group, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the imino and thione functionalities. Common reagents used in these steps include chlorinated aromatic compounds, methoxy-substituted aromatic amines, and sulfur sources.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: Aromatic substitution reactions can occur on the chlorinated and methoxy-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of (4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. The imino and thione groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4Z)-4-[(3-bromophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione
- (4Z)-4-[(3-fluorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione
Uniqueness
The uniqueness of (4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione lies in its specific substitution pattern and the presence of the thione group. These features contribute to its distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C22H24ClN3OS |
|---|---|
Molekulargewicht |
414.0 g/mol |
IUPAC-Name |
4-(3-chloroanilino)-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C22H24ClN3OS/c1-15-10-12-22(13-11-15)20(24-17-5-3-4-16(23)14-17)25-21(28)26(22)18-6-8-19(27-2)9-7-18/h3-9,14-15H,10-13H2,1-2H3,(H,24,25,28) |
InChI-Schlüssel |
SWSJPENCVMLELX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1)C(=NC(=S)N2C3=CC=C(C=C3)OC)NC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535945.png)

![N'-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11535951.png)
![Methyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11535954.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11535969.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11535976.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B11535981.png)
![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11535984.png)
![(3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B11535986.png)
![3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide](/img/structure/B11536000.png)
![Thiazolo[4,5-d]pyrimidine-5,7-diamine, 2-methylthio-](/img/structure/B11536002.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11536005.png)

